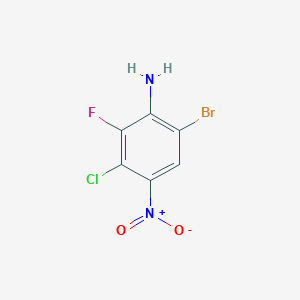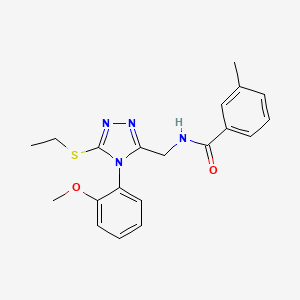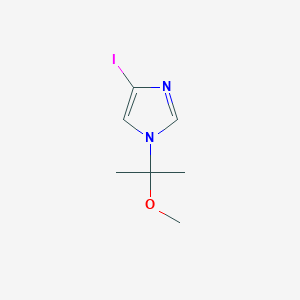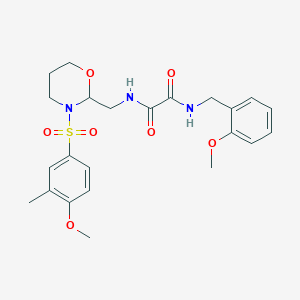
tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate(2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate(2:1)” is a chemical compound with the CAS Number: 2061979-87-9. It has a molecular weight of 558.63 and its IUPAC name is tert-butyl 5-aminoisoindoline-2-carboxylate hemioxalate . It is a solid substance stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C13H18N2O2.C2H2O4/c21-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;3-1(4)2(5)6/h24-6H,7-8,14H2,1-3H3;(H,3,4)(H,5,6) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Stereoselective Hydroformylation
tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate has been explored in the context of highly stereoselective hydroformylation. This process is key in synthesizing homochiral amino acid derivatives, which have significant value in synthetic chemistry. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a related compound, has been hydroformylated to produce important intermediates for the synthesis of these amino acid derivatives (Kollár & Sándor, 1993).
Diels‐Alder Reaction
This chemical is also relevant in the preparation and Diels-Alder reaction of certain furan derivatives. For example, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate has been used in the synthesis of complex compounds through Diels-Alder reactions, showcasing the compound's utility in forming intricate molecular structures (Padwa, Brodney, & Lynch, 2003).
Synthesis of Chiral Auxiliaries
The compound has been instrumental in the synthesis and application of new chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These auxiliaries play a crucial role in asymmetric synthesis, which is fundamental in creating enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Molecular Structure Analysis
tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate derivatives have been synthesized and analyzed for their molecular structures. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was characterized through single-crystal X-ray diffraction analysis. This helps in understanding the molecular geometry and properties of such compounds (Moriguchi et al., 2014).
Tert-Butoxycarbonylation Reagents
The compound is associated with the development of tert-butoxycarbonylation reagents. These reagents, like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), are crucial in organic synthesis, particularly for protecting amino groups in peptide synthesis (Saito, Ouchi, & Takahata, 2006).
Synthesis of Unnatural Amino Acid Derivatives
It is used in the synthesis of novel amino acid derivatives, like triazolylalanine analogues, through click chemistry. This approach is fundamental in expanding the toolkit for modifying peptides and proteins for various applications (Patil & Luzzio, 2017).
Synthesis of Marine Drug Intermediates
tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate is relevant in synthesizing intermediates for potent marine drugs. For instance, its derivatives have been used in synthesizing key intermediates for antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H18N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;3-1(4)2(5)6/h2*4-6H,7-8,14H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMHMDMEUPZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474603.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2474604.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2474606.png)

![(E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2474611.png)


![4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2474615.png)
![4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474616.png)
![4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2474617.png)

![N-isopropyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2474623.png)
![1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2474625.png)

